5-bromo-1-methyl-1H-tetrazole chemical properties and structure
5-bromo-1-methyl-1H-tetrazole chemical properties and structure
An In-depth Technical Guide to 5-bromo-1-methyl-1H-tetrazole: Structure, Properties, and Synthetic Utility
Introduction
The tetrazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a bioisostere of the carboxylic acid group.[1] As a five-membered aromatic ring containing four nitrogen atoms, it offers metabolic stability and the ability to participate in various biological interactions. The 1,5-disubstituted tetrazoles, in particular, represent a versatile scaffold for developing novel therapeutics and functional materials. This guide provides a detailed technical overview of 5-bromo-1-methyl-1H-tetrazole, a key synthetic intermediate. We will explore its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its application in modern organic synthesis for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
5-bromo-1-methyl-1H-tetrazole is a disubstituted tetrazole featuring a methyl group at the N1 position and a bromine atom at the C5 position. The presence of the bromine atom at the C5 position provides a key reactive handle for synthetic diversification, particularly through cross-coupling reactions.
The fundamental structure is depicted below:
Caption: Molecular structure of 5-bromo-1-methyl-1H-tetrazole.
Key Identifiers:
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Chemical Name: 5-bromo-1-methyl-1H-tetrazole
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CAS Number: 16681-79-1[2]
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Molecular Formula: C₂H₃BrN₄
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Molecular Weight: 162.98 g/mol
Physicochemical and Spectroscopic Properties
Precise experimental data for 5-bromo-1-methyl-1H-tetrazole is not extensively documented in publicly available literature. However, properties can be estimated based on related compounds.
Table 1: Physicochemical Properties
| Property | Value | Source/Note |
|---|---|---|
| Molecular Weight | 162.98 g/mol | Calculated |
| Melting Point | Data not available | For comparison, 1H-tetrazole melts at 155-157°C.[3] |
| Boiling Point | Data not available | For the parent 5-bromo-1H-tetrazole, a boiling point of 299.5°C is reported.[4] |
| Density | Data not available | For 5-bromo-1H-tetrazole, a density of 2.341 g/cm³ is reported.[4] |
| Appearance | Likely a solid | Based on related compounds like 5-bromo-1-phenyl-1H-tetrazole.[5] |
Spectroscopic Profile
¹H NMR: The spectrum is expected to be simple, showing a single peak corresponding to the N-methyl protons.
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δ (ppm): ~4.0 - 4.3 ppm (s, 3H, N-CH₃). The exact shift is influenced by the solvent and the electron-withdrawing nature of the brominated tetrazole ring. For comparison, the N-methyl protons in 1-methyl-5-phenyl-1H-tetrazole appear around 4.1 ppm.[6]
¹³C NMR: The spectrum should display two signals.
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δ (ppm) for N-CH₃: ~35 - 40 ppm.
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δ (ppm) for C5-Br: ~140 - 150 ppm. The C5 carbon is significantly deshielded due to its attachment to three nitrogen atoms and a bromine atom.
Infrared (IR) Spectroscopy:
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~3000-2900 cm⁻¹: C-H stretching from the methyl group.
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~1500-1400 cm⁻¹ and ~1300-1000 cm⁻¹: Characteristic tetrazole ring stretching and bending vibrations.
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~700-500 cm⁻¹: C-Br stretching vibration.
Synthesis and Reactivity
Synthesis
A highly efficient and practical route for the synthesis of 1-substituted 5-bromo-1H-tetrazoles involves the oxidative bromination of the corresponding 1-substituted 1H-tetrazole-5-thiols.[7] This method avoids the use of harsh or difficult-to-handle reagents. The precursor, 1-methyl-1H-tetrazole-5-thiol, can be readily prepared from methyl isothiocyanate and sodium azide.
The overall synthetic pathway is illustrated below:
Caption: Synthetic workflow for 5-bromo-1-methyl-1H-tetrazole.
Experimental Protocol: Synthesis via Oxidative Bromination [7]
This protocol is a representative procedure adapted from the literature for the synthesis of 1-substituted 5-bromotetrazoles.
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Step 1: Preparation of 1-Methyl-1H-tetrazole-5-thiol
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In a round-bottom flask equipped with a reflux condenser, dissolve sodium azide in water.
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Add methyl isothiocyanate to the solution.
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Heat the mixture to reflux and maintain for 4-8 hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture, acidify with a suitable acid (e.g., HCl) to precipitate the product.
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Filter the solid, wash with cold water, and dry to yield 1-methyl-1H-tetrazole-5-thiol.
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Step 2: Oxidative Bromination
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To a flask containing 1-methyl-1H-tetrazole-5-thiol, add zinc(II) bromide (ZnBr₂).
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Slowly add an oxidizing agent, such as 50% hydrogen peroxide (H₂O₂) or 36% peracetic acid, while monitoring the temperature.
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Heat the reaction mixture to 70-80 °C and stir until the starting material is consumed.
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Upon completion, cool the mixture and dilute with water to precipitate the crude product.
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Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
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If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
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Causality and Rationale: The use of zinc(II) bromide serves as both a Lewis acid catalyst and the bromine source. The in-situ oxidation of the thiol to a more reactive intermediate, followed by nucleophilic attack of bromide and subsequent elimination, drives the formation of the C-Br bond. This one-pot procedure is advantageous due to its operational simplicity and high yields.[7]
Chemical Reactivity
The primary site of reactivity on 5-bromo-1-methyl-1H-tetrazole is the carbon-bromine bond at the C5 position. This bond is susceptible to a variety of transformations, making the molecule a valuable building block.
Palladium-Catalyzed Cross-Coupling Reactions: The C5-Br bond is well-suited for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental for constructing C-C bonds and are widely used in drug discovery to assemble complex molecular architectures.
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Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) to form a new C-C single bond.
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Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond, yielding arylalkynes or conjugated enynes.[8][9]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. 16681-79-1 Cas No. | 5-Bromo-1-methyl-1H-tetrazole | Matrix Scientific [matrixscientific.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
